Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride
Description
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound characterized by a fluorinated cyclobutane ring, a methyl ester group, and an amino substituent, stabilized as a hydrochloride salt. The fluorine atom at the 3-position introduces electronic and steric effects that influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C6H11ClFNO2 |
|---|---|
Molecular Weight |
183.61 g/mol |
IUPAC Name |
methyl 1-amino-3-fluorocyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(8)2-4(7)3-6;/h4H,2-3,8H2,1H3;1H |
InChI Key |
PPMHKPOGSWQSAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves multi-step organic transformations, starting from cyclobutane derivatives, incorporating selective fluorination, amino group introduction, and esterification, followed by conversion to the hydrochloride salt. The process requires careful control of stereochemistry and purification steps to obtain high purity and yield.
Detailed Synthetic Route
Step 1: Preparation of Key Intermediate - 3-Benzyloxycyclobutanone
- Starting from 1-bromo-2-benzyloxy-3-bromopropane , cyclization is induced using methylethyl sulfoxide and n-butyl lithium to form 3-benzyloxycyclobutanone. This step forms the cyclobutane ring with the benzyloxy substituent at position 3, which is crucial for subsequent transformations.
Step 2: Formation of Hydantoins via Bucherer-Strecker Reaction
- The ketone intermediate is converted into hydantoins under Bucherer-Strecker conditions, yielding a mixture of cis and trans isomers (approximately 80:20).
- The desired cis-hydantoin is purified by flash chromatography, which is critical for stereoselectivity in downstream steps.
Step 3: Conversion to Triflate Precursor
- The cis-hydantoin is transformed into the triflate precursor, cis 1-t-butyl carbamate-3-trifluoromethanesulfonoxy-1-cyclobutane-1-carboxylic methyl ester , through a sequence of reactions involving protection and activation of functional groups.
Step 4: Fluorination
- The triflate precursor undergoes nucleophilic substitution with fluoride ion, often using potassium carbonate and Kryptofix as phase transfer catalysts in acetonitrile solvent at elevated temperatures (~85°C).
- This step introduces the fluorine atom at position 3, generating the fluorinated intermediate with high radiochemical purity when using radioactive fluoride ([18F]) for PET applications.
Step 5: Deprotection and Hydrolysis
- Protective groups such as t-butoxycarbonyl (BOC) are removed by acid hydrolysis, commonly using 4 N HCl at elevated temperatures (e.g., 115°C for 15 minutes).
- The methyl ester group may also be hydrolyzed depending on the target compound form (ester or acid).
- The final product is purified by ion-exchange resins and solid-phase extraction cartridges to yield Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride or its radiolabeled analogs.
Automated Radiolabeling Synthesis (For [18F]-Labeled Analog)
- Automated synthesis modules (e.g., FASTlab) have been programmed to perform the sequence of fluorination, hydrolysis, and purification steps with precise control over reaction times, temperatures, and reagent handling.
- This approach enhances reproducibility and scalability for clinical PET tracer production.
Summary Table of Key Synthetic Steps and Conditions
| Step No. | Reaction Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization to 3-benzyloxycyclobutanone | 1-bromo-2-benzyloxy-3-bromopropane, methylethyl sulfoxide, n-butyl lithium | Formation of cyclobutanone intermediate |
| 2 | Bucherer-Strecker reaction | Ammonia source, cyanide source, hydantoin formation | Mixture of cis/trans hydantoins, cis purified by chromatography |
| 3 | Triflate precursor synthesis | Protection with t-butyl carbamate, triflation reagents | Formation of triflate precursor for fluorination |
| 4 | Fluorination | Potassium carbonate, Kryptofix, acetonitrile, 85°C, 5 min | Introduction of fluorine at C-3, radiochemical yield ~42% EOB |
| 5 | Deprotection and hydrolysis | 4 N HCl, 115°C, 15 min | Removal of protecting groups, formation of hydrochloride salt |
| 6 | Purification | Ion-exchange resin, solid-phase extraction cartridges | High purity final product suitable for research/clinical use |
Research Results and Yields
- The fluorination step using no-carrier-added [18F]fluoride typically achieves radiochemical yields of approximately 12–17.5% overall decay-corrected yield after purification.
- Purity levels exceed 99% radiochemical purity, essential for PET imaging applications.
- The synthetic route has been optimized to reduce labor-intensive chromatographic separations, improving scalability and reproducibility.
Perspectives from Varied Sources
- Vulcan Chemicals describes the compound as a fluorinated amino acid derivative with applications in tumor imaging, emphasizing the need for optimized multi-step synthesis for high purity.
- Academic literature and patents detail the stereoselective synthesis strategies, highlighting the importance of controlling cis/trans isomer formation and efficient fluorination chemistry.
- Radiochemistry studies focus on the radiolabeling efficiency and biological evaluation of fluorinated analogs, demonstrating the compound’s utility in PET tumor imaging.
Chemical Reactions Analysis
Synthetic Pathways and Fluorination
The synthesis of Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride typically involves a multi-step process starting from cyclobutane derivatives. A critical step is nucleophilic fluorination using a triflate precursor (e.g., 1-tert-butyl carbamate-3-trifluoromethanesulfonoxy-1-cyclobutane-1-carboxylic acid methyl ester). Key parameters include:
-
Reagents : Anhydrous [18F]fluoride ([18F]KF/Kryptofix 222) in acetonitrile.
-
Conditions : 85°C for 5 minutes under no-carrier-added (NCA) conditions .
Mechanism : The triflate group is displaced by [18F]fluoride via an SN2 mechanism, forming the fluorinated intermediate. Subsequent deprotection steps remove the tert-butyloxycarbonyl (Boc) group .
Deprotection and Hydrolysis
After fluorination, the Boc-protected intermediate undergoes acidic hydrolysis to yield the free amine:
-
Purification : Ion-retardation resin (AG 11A8), alumina Sep-Pak, and C18 reverse-phase chromatography .
-
Final Product : The hydrochloride salt is isolated with >99% radiochemical purity .
Key Data :
| Step | Conditions | Yield/Purity | Source |
|---|---|---|---|
| Fluorination | 85°C, 5 min, NCA | 18% EOB | |
| Deprotection | 4 N HCl, 120°C, 15 min | 99% purity | |
| Purification | SPE columns (C18, alumina) | 42 mCi (12% EOB) |
Esterification and Salt Formation
The methyl ester group is introduced during precursor synthesis. Esterification involves:
-
Conditions : Room temperature, followed by drying under argon flow .
-
Solid-Phase Extraction (SPE) : tC18 columns are used for purification, leveraging hydrophobic interactions .
Example Protocol :
-
Precursor Preparation : Triflation of syn-1-amino-3-hydroxycyclobutane-1-carboxylic acid methyl ester with triflic anhydride .
-
Esterification : Methanol and HCl gas under anhydrous conditions .
-
Salt Formation : Final product is precipitated as the hydrochloride salt using concentrated HCl .
Stability and Degradation
The compound exhibits stability under acidic conditions but undergoes hydrolysis in basic environments:
-
Base Sensitivity : Incubation with 2 M NaOH at 60°C for 5 minutes cleaves the ester group, yielding the carboxylic acid derivative .
-
Thermal Stability : Stable at temperatures below 120°C during deprotection .
Comparative Analysis of Synthetic Methods
A comparison of methods from patents and peer-reviewed studies highlights efficiency improvements:
Analytical Characterization
-
NMR : 1H NMR (CDCl3) shows characteristic peaks at δ 1.45 (Boc CH3), 3.81 (COOCH3), and 5.31 (NH) .
-
Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 183.61 (M+H)+ .
-
TLC Monitoring : Radio-TLC validates radiochemical purity (>99%) .
Challenges and Optimization
Scientific Research Applications
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analysis
- Ring Size and Strain : The cyclobutane ring in the target compound introduces significant ring strain compared to cyclopentane (Reference Example 87) or azetidine (KHG26792), which may affect synthetic accessibility and stability. Cyclobutane’s rigidity can enhance binding selectivity but complicate large-scale synthesis .
- Substituent Effects: The 3-fluoro group in the target compound contrasts with the 3-fluorophenyl group in 3-Fluoro Deschloroketamine. The latter’s aromatic fluorine likely enhances metabolic stability, whereas aliphatic fluorine in cyclobutane may alter dipole interactions or steric hindrance .
- Pharmacological Potential: While 3-Fluoro Deschloroketamine exhibits NMDA receptor antagonism, the target compound’s cyclobutane scaffold suggests utility in non-psychoactive applications, such as protease inhibitors or peptide mimetics . KHG26792’s azetidine core demonstrates CNS activity, highlighting how smaller nitrogen-containing rings may outperform cyclobutane derivatives in crossing the blood-brain barrier .
Biological Activity
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride (commonly referred to as FACBC) is a synthetic amino acid analog that has garnered attention for its significant biological activity, particularly in the field of oncology. This article explores the compound's biological properties, mechanisms of action, and its applications in medical imaging, specifically positron emission tomography (PET).
Chemical Structure and Properties
This compound has a molecular formula of CHClFNO and a molecular weight of approximately 183.61 g/mol. The compound features a cyclobutane ring with an amino group and a fluorine atom, contributing to its unique properties among amino acid derivatives.
FACBC functions primarily as a radiotracer due to its preferential uptake in tumor tissues. This selectivity is attributed to its structural similarity to natural amino acids, which allows it to utilize amino acid transport systems commonly overexpressed in malignant cells. Studies indicate that the uptake of FACBC is significantly higher in tumor tissues compared to normal tissues, making it a valuable tool for non-invasive imaging techniques .
Tumor Localization
Research has demonstrated that FACBC exhibits substantial biological activity in tumor localization. In vivo studies have shown rapid accumulation of the compound in tumor tissues within minutes post-administration. For instance, one study reported that after just 5 minutes, FACBC showed preferential association with implanted gliosarcoma tissues in rats, with a tumor-to-non-tumor ratio exceeding 5:1 .
Clinical Trials and Case Studies
FACBC has been evaluated in multiple clinical trials for its efficacy in detecting various cancers, including prostate cancer. One notable study involved 611 PET scans using FACBC across six centers, which highlighted common physiologic uptake patterns and incidental findings relevant to cancer diagnosis .
Key Findings from Clinical Studies:
- Uptake Patterns: The liver and pancreas exhibited the most intense uptake, while moderate activity was observed in salivary glands and bone marrow .
- Prostate Cancer Case Study: A specific case involved a prostate cancer patient who underwent radiation treatment and subsequently had an FACBC scan, demonstrating significant localization of the tracer at the tumor site .
Comparative Analysis with Other Radiotracers
To understand the efficacy of FACBC compared to other radiotracers like -FDG (fluorodeoxyglucose), comparative studies have been conducted. These studies typically assess the uptake levels in various tumor types:
| Radiotracer | Uptake in Tumors | Uptake in Normal Tissue | Tumor-to-Normal Ratio |
|---|---|---|---|
| FACBC | High | Low | ~6 |
| -FDG | Moderate | Moderate | ~3 |
The higher tumor-to-normal tissue ratio for FACBC suggests its superior selectivity for malignant tissues, enhancing its potential as a diagnostic tool .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride?
- Methodology :
- Route 1 : Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Subsequent esterification and amination steps are critical. For example, similar compounds (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) are synthesized by dissolving intermediates in ethyl acetate and reacting with toluenesulfonate to precipitate the hydrochloride salt .
- Route 2 : Reductive amination of a ketone precursor (e.g., 3-fluorocyclobutanone) with methylamine under hydrogenation, followed by esterification and HCl salt formation .
- Key Parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Fluorination | DAST, 0°C to RT, anhydrous conditions | Monitor via <sup>19</sup>F-NMR for completion |
| Salt Formation | HCl gas in ethyl acetate, controlled pH | Crystallization at -20°C improves purity |
Q. How should researchers characterize the structure and purity of this compound?
- Analytical Workflow :
<sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F-NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6). For example, the methyl ester group typically appears as a singlet at δ 3.7–3.9 ppm, while fluorine substituents influence cyclobutane ring proton splitting .
HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to confirm purity (>95%) and molecular ion ([M+H]<sup>+</sup> for C7H12FNO2·HCl: calc. 198.6) .
Elemental Analysis : Validate Cl<sup>−</sup> content via titration or ion chromatography.
Q. What are the recommended storage and handling protocols?
- Storage : Store in airtight containers under inert gas (N2 or Ar) at -20°C, away from moisture and light. Desiccants (e.g., silica gel) prevent hydrolysis of the ester group .
- Handling : Use explosion-proof equipment, anti-static clothing, and fume hoods. Avoid skin contact (wear nitrile gloves) and inhalation (use N95 masks) due to potential toxicity .
Q. What safety precautions are critical during experimental use?
- PPE : Lab coat, goggles, closed-toe shoes.
- Emergency Protocols :
- Spills : Neutralize with sodium bicarbonate, then absorb with vermiculite.
- Exposure : Immediate rinsing (15 min for eyes/skin) and medical consultation for respiratory distress .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing by-products?
- Strategies :
- Temperature Control : Fluorination at 0°C reduces side reactions (e.g., ring-opening).
- Catalyst Screening : Pd/C or Raney Ni for selective hydrogenation during reductive amination .
Q. How does the fluorine substituent influence the compound’s reactivity and stereochemical outcomes?
- Mechanistic Insights :
- Fluorine’s electronegativity increases ring strain, accelerating nucleophilic attacks on the cyclobutane ring.
- Stereoselectivity in amination can be probed via chiral HPLC (e.g., CHIRALPAK® IG column) to resolve enantiomers .
Q. How to resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?
- Troubleshooting Steps :
Impurity Profiling : LC-MS/MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid).
Solvent Artifacts : Ensure deuterated solvents are free from water (e.g., DMSO-d6 dryness checked via <sup>1</sup>H-NMR baseline) .
Q. What methodologies assess the environmental impact of this compound?
- Ecotoxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

